molecular formula C9H8O2 B1298547 4-methyl-2-benzofuran-1(3H)-one CAS No. 2211-83-8

4-methyl-2-benzofuran-1(3H)-one

Cat. No.: B1298547
CAS No.: 2211-83-8
M. Wt: 148.16 g/mol
InChI Key: DGSGLUKYJOQJLL-UHFFFAOYSA-N
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Description

4-methyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family It is characterized by a benzene ring fused with a furan ring, with a methyl group attached to the fourth carbon and a ketone group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-benzofuran-1(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-hydroxy-4-methylacetophenone with an appropriate dehydrating agent. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial:

Properties

IUPAC Name

4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-3-2-4-7-8(6)5-11-9(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSGLUKYJOQJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348594
Record name 4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-83-8
Record name 4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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